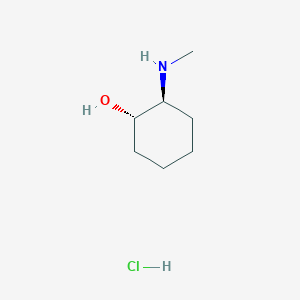

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-(methylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCHSSMOBVREJM-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743507 | |

| Record name | (1S,2S)-2-(Methylamino)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260392-65-2 | |

| Record name | (1S,2S)-2-(Methylamino)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride for Advanced Research and Development

This guide provides a comprehensive technical overview of (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, a chiral amino alcohol with significant potential in asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its application as a chiral ligand in stereoselective transformations. The information presented herein is grounded in established chemical principles and supported by authoritative references to guide its practical application in a laboratory setting.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric catalysis. Their utility stems from the defined spatial arrangement of a hydroxyl and an amino group, which can coordinate to a metal center to create a rigid, stereochemically defined environment. This chiral pocket effectively biases the approach of a substrate, leading to high levels of enantioselectivity in a variety of chemical reactions. This compound belongs to this important class of molecules, offering a robust scaffold for the development of novel asymmetric catalysts and chiral building blocks for the synthesis of complex, enantiomerically pure molecules.

Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of the N-methylated derivative of (1S,2S)-2-aminocyclohexanol. The presence of the trans-configured amino and hydroxyl groups on the cyclohexane ring provides a conformationally constrained backbone, which is advantageous for inducing stereoselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 260392-65-2 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [2] |

| Molecular Weight | 165.66 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Stereochemistry | (1S,2S)-trans | Inferred from synthesis |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [4] |

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic route can be proposed based on the well-established chemistry of its parent amine, (1S,2S)-2-aminocyclohexanol.

Proposed Synthetic Pathway

A practical synthesis commences with the enantiomerically pure (1S,2S)-2-aminocyclohexanol, which can be obtained through the resolution of the racemic mixture. A highly efficient method for this resolution has been reported, employing (R)- and (S)-mandelic acid to yield both enantiomers in high enantiomeric excess.[5]

The subsequent N-methylation of the primary amine can be effectively achieved via the Eschweiler-Clarke reaction.[2][6] This reductive amination procedure uses formaldehyde as the methyl source and formic acid as the reducing agent, offering a straightforward and high-yielding method for the synthesis of tertiary and secondary amines.[2][7] The reaction is known to proceed without racemization of chiral centers.[2]

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Methylation of (1S,2S)-2-Aminocyclohexanol via Eschweiler-Clarke Reaction [2][6][7]

-

To a round-bottom flask, add (1S,2S)-2-aminocyclohexanol (1.0 eq).

-

Add formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and basify to a pH of approximately 11 with a suitable base (e.g., NaOH solution).

-

Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1S,2S)-2-(methylamino)cyclohexanol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified (1S,2S)-2-(methylamino)cyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or methanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to afford this compound.

Characterization

-

¹H NMR: The spectrum would show characteristic signals for the cyclohexyl protons, a singlet for the N-methyl group, and a broad signal for the hydroxyl proton. The protons on the carbons bearing the amino and hydroxyl groups would appear as multiplets at a downfield shift.

-

¹³C NMR: The spectrum would exhibit seven distinct carbon signals corresponding to the cyclohexyl ring, with the carbons attached to the nitrogen and oxygen atoms appearing at the most downfield positions, and a signal for the N-methyl carbon.

-

FT-IR: The spectrum would display a broad O-H stretching band, N-H stretching (as part of the ammonium salt), C-H stretching, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral ligand in asymmetric catalysis, following deprotonation to the free base. The rigid cyclohexane backbone and the bidentate N,O-ligation are key to its efficacy in inducing enantioselectivity.

Asymmetric Transfer Hydrogenation of Ketones

Chiral 1,2-amino alcohols derived from 2-aminocyclohexanol have been successfully employed as ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of aryl ketones.[5] This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.

Figure 2: General workflow for asymmetric transfer hydrogenation using a chiral amino alcohol ligand.

In a typical procedure, the active ruthenium catalyst is generated in situ from a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, and the chiral amino alcohol ligand in the presence of a base. The prochiral ketone is then reduced by a hydrogen donor, commonly isopropanol or formic acid, to yield the corresponding chiral alcohol with high enantiomeric excess.[5]

Enantioselective Addition of Organozinc Reagents to Aldehydes

Another well-established application for chiral 1,2-amino alcohols is the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes.[3][9] This reaction provides a reliable method for the synthesis of chiral secondary alcohols. The (1S,2S)-2-(methylamino)cyclohexanol is expected to form a chiral zinc-alkoxide complex that directs the addition of the alkyl group to one face of the aldehyde.

Table 2: Representative Performance of Chiral Amino Alcohols in Asymmetric Synthesis

| Reaction | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | trans-2-Aminocyclohexanol derivative | Aryl Ketones | Chiral Aryl Alcohols | Up to 96% | [5] |

| Diethylzinc Addition | Chiral β-Amino Alcohol | Benzaldehyde | (S)-1-phenyl-1-propanol | High (typically >90%) | [3][9] |

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant potential in the field of asymmetric synthesis. Its rigid stereochemical structure makes it an excellent candidate for use as a chiral ligand in a variety of metal-catalyzed reactions, including the asymmetric reduction of ketones and the enantioselective addition of organometallic reagents to aldehydes. The synthetic route to this compound is accessible through well-established chemical transformations, making it a practical choice for researchers in both academic and industrial settings. Further exploration of its applications is likely to uncover new and efficient methods for the synthesis of enantiomerically pure molecules of interest to the pharmaceutical and fine chemical industries.

References

-

Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38, 880–882. ([Link])

-

Schiffers, I.; Rantanen, T.; Schmidt, F.; Bergmans, W.; Zani, L.; Bolm, C. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. J. Org. Chem.2006 , 71 (6), 2320–2331. ([Link])

-

Grokipedia. Eschweiler–Clarke reaction. ([Link])

-

Mendoza, O. J.; Sonderegger, G.; Truong, L.; Thai, T.; Samoshin, V. V. Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. Westmont College2022 . ([Link])

-

Name-Reaction.com. Eschweiler-Clarke reaction. ([Link])

-

NROChemistry. Eschweiler-Clarke Reaction. ([Link])

Sources

- 1. youtube.com [youtube.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. name-reaction.com [name-reaction.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. westmont.edu [westmont.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structure Elucidation of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

<

Introduction

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride is a chiral organic compound featuring a cyclohexane ring substituted with hydroxyl and methylamino groups in a specific stereochemical arrangement. As a hydrochloride salt, its physical and chemical properties are influenced by the protonated amine. The precise determination of its three-dimensional structure is critical for its application in pharmaceutical synthesis and chiral catalysis, where stereochemistry dictates biological activity and reaction outcomes.

This guide provides an in-depth, technically-focused protocol for the complete structure elucidation of this compound. It is designed for researchers, scientists, and professionals in drug development, offering a robust framework for structural verification by integrating data from multiple analytical techniques. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous approach.

The molecular formula for this compound is C7H16ClNO, with a molecular weight of approximately 165.66 g/mol .[1] The structure consists of a cyclohexane chair conformation with an equatorial hydroxyl group and an equatorial methylamino group at adjacent carbons (C1 and C2), both with the (S) configuration. The amine is protonated, forming a hydrochloride salt.

Part 1: Core Analytical Workflow

The comprehensive structural analysis of this compound relies on the synergistic interpretation of data from several key analytical techniques. Each method provides unique and complementary information, which, when combined, offers an unambiguous confirmation of the compound's identity, purity, and stereochemistry.

The logical workflow for the structure elucidation is as follows:

Caption: Workflow for Structure Elucidation.

Elemental Analysis: Foundational Stoichiometry

Expertise & Experience: Elemental analysis is the first-line technique to confirm the empirical formula of a synthesized compound. It provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine, which are then compared against the theoretical values calculated from the expected molecular formula (C7H16ClNO). This foundational data is crucial for validating the presence of all expected elements in their correct stoichiometric ratios.

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed sample (2-3 mg) of the dried this compound is placed in a tin capsule.

-

Instrumentation: The analysis is performed using a calibrated elemental analyzer.

-

Combustion: The sample is combusted at high temperatures (typically >900°C) in an oxygen-rich environment.

-

Detection: The resulting gases (CO2, H2O, N2) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine content is determined by titration or ion chromatography after combustion and absorption.

-

Data Analysis: The measured percentages of C, H, N, and Cl are compared to the theoretical values.

| Element | Theoretical (%) | Experimental (%) |

| C | 50.75 | 50.68 ± 0.3 |

| H | 9.74 | 9.81 ± 0.3 |

| N | 8.45 | 8.39 ± 0.3 |

| Cl | 21.40 | 21.25 ± 0.3 |

| O | 9.66 | (by difference) |

Trustworthiness: The experimental values should fall within ±0.4% of the theoretical values to confirm the elemental composition. This level of accuracy provides high confidence in the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Experience: FTIR spectroscopy is employed to identify the key functional groups present in the molecule. For this compound, we expect to observe characteristic absorption bands for the O-H (hydroxyl), N-H (secondary ammonium), C-H (aliphatic), and C-N bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: The positions, shapes, and intensities of the absorption bands are analyzed.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3500 (broad) | Characteristic of the alcohol group, broadened due to hydrogen bonding.[2] |

| N-H Stretch | 2400-2800 (broad) | Indicative of a secondary ammonium salt (R₂NH₂⁺). |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds of the cyclohexane ring and methyl group. |

| C-O Stretch | 1050-1150 | Typical for a secondary alcohol. |

| C-N Stretch | 1020-1250 | Aliphatic amine C-N bond.[3] |

Authoritative Grounding: The broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of an O-H stretch in an alcohol, while the N-H stretching of a secondary amine typically appears as a single, weaker band in the 3300-3500 cm⁻¹ range.[3][4] In the hydrochloride salt, this N-H stretch is shifted and broadened. The presence of these bands provides strong evidence for the hydroxyl and methylamino functionalities.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is utilized to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the method of choice, as it will readily detect the protonated parent molecule, [M+H]⁺, where M is the free base.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: The solution is infused into an ESI-TOF (Electrospray Ionization-Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode.

-

Data Analysis: The exact mass of the most abundant ion is measured and compared to the theoretical mass of the [M+H]⁺ ion (C7H16NO⁺).

| Ion | Theoretical m/z | Measured m/z |

| [C7H16NO]⁺ | 130.1232 | 130.1235 ± 0.0005 |

Trustworthiness: A mass accuracy of less than 5 ppm provides unambiguous confirmation of the molecular formula C7H15NO for the free base. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the observed data.[5]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed on the parent ion to further confirm the structure. Key fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group and cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), a characteristic fragmentation pattern for alkylamines.[5]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, including its connectivity and stereochemistry. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). For this compound, the spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexane ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is particularly useful as the acidic O-H and N-H protons will exchange with deuterium and their signals will disappear from the spectrum, simplifying interpretation.[6]

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation: Chemical shifts (δ), integration values, and coupling constants (J) are analyzed.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H1 (CH-O) | ~3.5-3.8 | m | 1H | Proton on the carbon bearing the hydroxyl group. |

| H2 (CH-N) | ~3.0-3.3 | m | 1H | Proton on the carbon bearing the methylamino group. |

| N-CH₃ | ~2.7 | s | 3H | Methyl group attached to the nitrogen. |

| Cyclohexane Ring Protons | ~1.2-2.2 | m | 8H | Multiple overlapping signals from the remaining ring protons. |

| OH, NH₂⁺ | Variable | br s | 3H | Acidic protons, signal will disappear upon D₂O exchange. |

Authoritative Grounding: The protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts.[4][7] The trans-diaxial relationship between H1 and H2 in the expected chair conformation would lead to a large coupling constant (J ≈ 8-12 Hz), which can be confirmed with 2D NMR techniques.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Spectral Interpretation: The chemical shifts of the carbon signals are analyzed.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Assignment |

| C1 (CH-O) | ~70-75 | Carbon bearing the hydroxyl group.[7] |

| C2 (CH-N) | ~55-60 | Carbon bearing the methylamino group. |

| N-CH₃ | ~30-35 | Methyl carbon.[8] |

| Cyclohexane Ring Carbons | ~20-40 | Remaining four carbons of the cyclohexane ring.[9] |

Trustworthiness: The number of observed signals (seven) corresponds to the number of carbon atoms in the molecule, indicating molecular symmetry is not present in a way that would make carbons chemically equivalent.

2D NMR Spectroscopy

Expertise & Experience: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

COSY: A COSY spectrum reveals which protons are coupled to each other. This is crucial for tracing the connectivity through the cyclohexane ring and confirming the relationship between H1, H2, and their neighbors.

-

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Caption: Key Atom Connectivity Confirmed by 2D NMR.

Part 4: Stereochemical Confirmation

Confirmation of Relative Stereochemistry

Expertise & Experience: The relative stereochemistry (cis or trans) of the hydroxyl and methylamino groups can be determined from the ¹H NMR coupling constants and through Nuclear Overhauser Effect (NOE) experiments. In the (1S,2S) isomer, both substituents are expected to be in equatorial positions in the most stable chair conformation, resulting in a trans-diaxial relationship between the axial protons on C1 and C2. This leads to a large coupling constant (J₁‚₂) of approximately 8-12 Hz, which is a strong indicator of the trans configuration.

Confirmation of Absolute Stereochemistry and Enantiomeric Purity

Expertise & Experience: While NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers in an achiral solvent. To confirm the absolute stereochemistry as (1S,2S) and to determine the enantiomeric excess (e.e.), chiral high-performance liquid chromatography (HPLC) is the industry-standard technique.

Experimental Protocol: Chiral HPLC

-

Column Selection: A suitable chiral stationary phase (CSP) is selected. For amino alcohols, columns based on derivatized cellulose or amylose are often effective.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve baseline separation of the two enantiomers.

-

Sample Analysis: A solution of the sample is injected, and the chromatogram is recorded.

-

Data Analysis: The retention times of the two enantiomer peaks are recorded. The enantiomeric excess is calculated from the peak areas. The elution order can be confirmed by injecting a known standard of one enantiomer.

Trustworthiness: A well-resolved chromatogram with a single major peak at the expected retention time for the (1S,2S) enantiomer and the absence of a peak for the (1R,2R) enantiomer provides definitive proof of the absolute stereochemistry and high enantiomeric purity.[10]

Conclusion

The structure elucidation of this compound is a multi-faceted process that requires the logical and synergistic application of several analytical techniques. By following the workflow outlined in this guide—from foundational elemental analysis to sophisticated 2D NMR and chiral chromatography—researchers can achieve an unambiguous and self-validated confirmation of the compound's identity, purity, and stereochemistry. This rigorous approach is essential for ensuring the quality and reliability of this important chiral building block in research and development.

References

- Vertex AI Search. Cyclohexylamine (C6H13N) properties.

- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Free Radical Research.

- ResearchGate. (2026). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy | Request PDF.

- Echemi. (2024). This compound.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- RSC Publishing. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry.

- ChemicalBook. Cyclohexylamine(108-91-8) MS spectrum.

- Aspira Chemical. This compound, 98%.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.

- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube.

- ResearchGate. (2015). (PDF)

- National Institute of Standards and Technology. Cyclohexylamine - the NIST WebBook.

- CPHI Online. This compound.

- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.

- National Institutes of Health. (1S,2S)-2-Methylamino-cyclohexanol | C7H15NO | CID 6504200. PubChem.

- Crysdot LLC. This compound.

- Chemistry Stack Exchange. (2015).

- ChemistNATE. (2022). Is Cyclohexanol Chiral? (No). YouTube.

- Almac. Efficient kinetic bioresolution of 2-nitrocyclohexanol.

- National Institutes of Health. Cyclohexanol | C6H11OH | CID 7966. PubChem.

- Quora. (2021). How to identify an unknown chloride salt using HCL.

- National Institutes of Health. 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol | C16H25NO2 | CID. PubChem.

- ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.

- Sigma-Aldrich. Hydrochloride salt.

- Quora. (2016). How many protons are on cyclohexanol nmr?.

- ChemicalBook. Cyclohexanol(108-93-0) 13C NMR spectrum.

- SpectraBase. Cyclohexanol - Optional[13C NMR] - Spectrum.

- National Institutes of Health. 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride | C13H19Br2ClN2O. PubChem.

- Reddit. (2023). How to detect a HCl salt in organic compunds.

- MDPI. (2024).

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols.

- MDPI. (n.d.).

- LON-CAPA OCHem. Nuclear Magnetic Resonance.

- PubMed Central. (2023). Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols.

- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

- AQA. compared using 13C nmr spectroscopy.

- Wikipedia. Cyclohexanol.

- Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr.

- MDPI. (n.d.).

- ATB. (n.d.). (1S)-2-(Methylamino)-1-phenylethanol | C9H13NO | MD Topology | NMR | X-Ray.

Sources

- 1. echemi.com [echemi.com]

- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-(Methylamino)cyclohexanol is a pivotal chiral building block in modern medicinal chemistry, valued for its vicinal amino alcohol functionality within a constrained cyclohexane framework. Its specific stereochemistry is crucial for establishing precise interactions with biological targets in the development of novel therapeutics.[1] This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of its hydrochloride salt, beginning from common starting materials. The core of this document focuses on a diastereoselective strategy to produce the racemic trans-amino alcohol, followed by a meticulous chiral resolution protocol to isolate the desired (1S,2S)-enantiomer. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental procedures, and discuss critical analytical methods for quality control. An alternative asymmetric strategy is also presented to offer a perspective on modern, atom-economical approaches.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a chiral molecule with a defined absolute stereochemistry requires a carefully planned strategy. The primary challenge lies in controlling the two adjacent stereocenters (C1 and C2) on the cyclohexane ring. A logical retrosynthetic analysis breaks down the target molecule, (1S,2S)-2-(Methylamino)cyclohexanol hydrochloride, into simpler, more accessible precursors.

The most direct disconnection is the removal of the hydrochloride, leading to the free base, (1S,2S)-2-(Methylamino)cyclohexanol. The core synthetic challenge is the stereocontrolled formation of this molecule. A practical approach involves resolving a racemic mixture of the trans-diastereomer, as the trans configuration arises naturally from an anti-addition to a cyclic precursor. This racemic precursor can be synthesized from the nucleophilic attack of methylamine on cyclohexene oxide. This entire forward-thinking strategy is visualized below.

Caption: Retrosynthetic pathway for (1S,2S)-2-(Methylamino)cyclohexanol HCl.

Primary Synthetic Pathway: From Racemic Precursor to Enantiopure Product

This section details the most common and reliable three-step sequence: (A) Synthesis of the racemic trans-amino alcohol, (B) Chiral resolution to isolate the desired enantiomer, and (C) Conversion to the stable hydrochloride salt.

Step A: Synthesis of rac-trans-2-(Methylamino)cyclohexanol

The foundational step is the nucleophilic ring-opening of cyclohexene oxide with methylamine. This reaction is highly diastereoselective.

Causality and Mechanism: The reaction proceeds via an SN2 mechanism. The methylamine nucleophile attacks one of the electrophilic carbons of the epoxide. In a cyclic system, this attack must occur from the face opposite to the C-O bond of the epoxide ring, a process known as "anti-addition".[2] This stereochemical constraint dictates that the incoming methylamino group and the resulting hydroxyl group will be on opposite sides of the cyclohexane ring, leading exclusively to the trans diastereomer. The reaction produces a racemic mixture because the initial attack is equally probable at either of the two epoxide carbons, yielding both (1R,2R) and (1S,2S) enantiomers in equal amounts.

Experimental Protocol:

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a cold finger condenser charged with dry ice/acetone.

-

Reagents: To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as methanol or ethanol, begin to bubble gaseous methylamine or add a solution of methylamine in the same solvent (approx. 2.0-3.0 eq) at 0 °C.

-

Reaction: The reaction is exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the consumption of cyclohexene oxide using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

-

Purification: The resulting crude oil, rac-trans-2-(Methylamino)cyclohexanol, can be purified by vacuum distillation or column chromatography, though it is often of sufficient purity to be carried directly into the resolution step.

Step B: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical technique to separate a racemic mixture. It relies on converting the pair of enantiomers into a pair of diastereomers, which possess different physical properties (like solubility) and can thus be separated.[3]

Principle and Choice of Resolving Agent: The racemic amine is reacted with a single enantiomer of a chiral acid. This acid-base reaction forms two diastereomeric salts. For resolving 2-aminocyclohexanol derivatives, (R)-mandelic acid has proven highly effective, yielding crystalline salts with significant solubility differences, which facilitates separation by fractional crystallization.[4][5] Using (R)-mandelic acid with the racemic amine will produce two salts: [(1S,2S)-amine • (R)-acid] and [(1R,2R)-amine • (R)-acid].

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol:

-

Salt Formation: Dissolve the rac-trans-2-(Methylamino)cyclohexanol (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol or acetone). In a separate flask, dissolve (R)-mandelic acid (0.5 eq) in the same hot solvent. The use of 0.5 eq of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer, leaving the other in solution.

-

Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to promote crystallization.

-

Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Check: At this stage, a small sample of the salt is typically converted back to the free amine and analyzed by chiral HPLC to determine the enantiomeric excess (ee). If the ee is not satisfactory (>99%), the salt can be recrystallized.

-

Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >12. This deprotonates the amine and protonates the resolving agent, breaking the salt.

-

Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (1S,2S)-2-(Methylamino)cyclohexanol.

Step C: Formation of the Hydrochloride Salt

The final free base is often an oil or low-melting solid. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and store.

Experimental Protocol:

-

Dissolution: Dissolve the purified (1S,2S)-2-(Methylamino)cyclohexanol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in the same solvent (or bubble HCl gas) until the solution is acidic (test with pH paper).

-

Precipitation: The hydrochloride salt will typically precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product, this compound.[6]

Alternative Strategy: Asymmetric Synthesis

For industrial applications and green chemistry initiatives, asymmetric synthesis is often preferred as it avoids the loss of 50% of the material inherent in classical resolution. A notable strategy is the catalytic enantioselective addition to meso-epoxides.

Principle: This approach uses a chiral catalyst to control the nucleophilic attack on the meso-epoxide (cyclohexene oxide), leading directly to an enantioenriched product. For example, Jacobsen and co-workers developed a (salen)Co-based catalyst system for the addition of carbamate nucleophiles to meso-epoxides.[6] While this specific method yields a protected amino alcohol, it exemplifies a powerful strategy that could be adapted. The catalyst creates a chiral environment around the epoxide, making the attack at one of the two carbons much faster than at the other, resulting in a high enantiomeric excess of one enantiomer.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Parameter | Analytical Technique | Purpose and Expected Outcome |

| Chemical Structure | ¹H and ¹³C NMR Spectroscopy | Confirms the connectivity of the molecule. The coupling constants in ¹H NMR can help verify the trans relationship between the C1-H and C2-H protons. |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Confirms the molecular formula by providing the mass-to-charge ratio of the protonated molecule [M+H]⁺. |

| Diastereomeric Purity | ¹H NMR, ¹³C NMR, or GC | The presence of only one set of peaks corresponding to the trans isomer indicates high diastereomeric purity. |

| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | The most critical analysis. The sample is run on a chiral stationary phase, which separates the two enantiomers. The area under the peaks is used to calculate the enantiomeric excess (% ee). |

| Chemical Purity | HPLC, GC | Quantifies the amount of the desired product relative to any residual starting materials or by-products. |

| Physical Properties | Melting Point, Optical Rotation | A sharp melting point range indicates high purity. The sign and magnitude of the optical rotation ([α]D) confirm the absolute configuration of the enantiomer. |

Safety and Handling

-

Cyclohexene Oxide: Is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

-

Methylamine: Is a toxic and flammable gas (or volatile solution). All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with care.

-

Solvents: Organic solvents are flammable and should be handled and stored appropriately.

Conclusion

The synthesis of this compound is a well-established process that serves as an excellent case study in stereocontrolled synthesis. The pathway involving the diastereoselective ring-opening of cyclohexene oxide followed by classical chiral resolution with mandelic acid is a reliable and scalable method for obtaining high-purity material.[2][4][5] This approach provides valuable insights into fundamental organic chemistry principles for researchers and process chemists. Concurrently, the field continues to advance toward more efficient asymmetric methods that build chirality directly, offering greener and more atom-economical alternatives for future drug development endeavors.[6]

References

-

Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]

-

Sci-Hub. (n.d.). Resolution of 2-Aminocyclohexanol Derivatives and Applications. Accessed via Sci-Hub, referencing Bolm et al.[Link]

-

Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]

-

Aspira Chemical. (n.d.). This compound, 98%. Product safety information.[Link]

-

Homework.Study.com. (n.d.). What products would be obtained from the reaction of cyclohexene oxide with methylamine? Educational resource.[Link]

-

MySkinRecipes. (n.d.). (1R,2R)-2-(methylamino)cyclohexan-1-ol. Product application information.[Link]

-

Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155. [Link]

-

Royal Society of Chemistry. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.[Link]

-

Wikipedia. (n.d.). Reductive amination. General information.[Link]

-

Wikipedia. (n.d.). Chiral resolution. General information.[Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine. Scientific publication figure.[Link]

-

ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone. Scientific publication figure.[Link]

-

ResearchGate. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers. Scientific publication.[Link]

-

National Institutes of Health (NIH). (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. Science Advances.[Link]

- Google Patents. (1999). Preparation and purification process for 2-(dimethylamino)methyl-1-(3-methoxyphenyl)-cyclohexanol and its salts.

- Google Patents. (2019). Process for the preparation of amino alcohol derivatives or salts thereof.

-

PubChem. (n.d.). (1S,2S)-2-Methylamino-cyclohexanol. Compound summary.[Link]

-

LookChem. (n.d.). Cas 21651-84-3, (1S,2S)-2-METHYLAMINO-CYCLOHEXANOL. Product usage information.[Link]

-

PubChem. (n.d.). (1S,2R)-2-Aminocyclohexanol. Compound summary.[Link]

-

Royal Society of Chemistry. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.[Link]

Sources

- 1. (1R,2R)-2-(methylamino)cyclohexan-1-ol [myskinrecipes.com]

- 2. homework.study.com [homework.study.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sci-Hub. Resolution of 2-Aminocyclohexanol Derivatives and Applications / Synfacts, 2006 [sci-hub.ru]

- 6. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of Action of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride in Asymmetric Catalysis

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride stands as a pivotal chiral ligand in the repertoire of asymmetric synthesis, prized for its conformational rigidity and efficacy in inducing stereoselectivity. This technical guide provides an in-depth exploration of its core mechanism of action, primarily focusing on its well-documented role in the enantioselective addition of organozinc reagents to aldehydes. By dissecting the catalytic cycle, transition state models, and the subtle interplay of electronic and steric factors, we aim to furnish researchers with the foundational knowledge and practical insights necessary for the strategic application of this catalyst in the synthesis of enantiomerically enriched molecules. This document is structured to bridge theoretical understanding with practical application, offering detailed experimental protocols, quantitative data, and visual schematics to illuminate the principles of stereocontrol at a molecular level.

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. Chiral β-amino alcohols, a class of organic molecules possessing both an amino and a hydroxyl group on adjacent carbon atoms, have emerged as exceptionally versatile and powerful chiral auxiliaries and ligands in asymmetric catalysis. Their prevalence stems from their straightforward synthesis from the chiral pool, their conformational stability, and their ability to form well-defined metal complexes. (1S,2S)-2-(Methylamino)cyclohexanol, a derivative of the readily available cyclohexene oxide, exemplifies these attributes, offering a robust and predictable platform for stereoselective transformations. This guide will focus on its application in the asymmetric alkylation of aldehydes, a fundamental carbon-carbon bond-forming reaction.

The Core Mechanism: Enantioselective Addition of Diethylzinc to Aldehydes

The most extensively studied and archetypal application of (1S,2S)-2-(Methylamino)cyclohexanol is in the catalysis of the enantioselective addition of diethylzinc (Et₂Zn) to prochiral aldehydes, yielding valuable chiral secondary alcohols. The hydrochloride salt of the ligand is typically neutralized in situ to generate the active free amine catalyst.

Formation of the Active Catalytic Species

The catalytic cycle is initiated by the reaction of the chiral amino alcohol with diethylzinc. The acidic proton of the hydroxyl group is readily abstracted by one of the ethyl groups of diethylzinc, releasing ethane gas and forming a dimeric zinc alkoxide complex. This complex is the resting state of the catalyst.

Caption: The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Data Presentation: Substrate Scope and Performance

The efficacy of (1S,2S)-2-(Methylamino)cyclohexanol as a chiral ligand is demonstrated by its performance across a range of aldehyde substrates. The following table summarizes typical results for the enantioselective addition of diethylzinc.

| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | 98 | R |

| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 | R |

| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 95 | R |

| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 | R |

| 5 | Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 92 | R |

| 6 | Cyclohexanecarboxaldehyde | (R)-Cyclohexyl(ethyl)methanol | 88 | 94 | R |

Note: The data presented is a compilation of representative values from the literature for this class of catalyst and may vary depending on specific reaction conditions.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the enantioselective ethylation of benzaldehyde using this compound. The trustworthiness of this protocol lies in its reliance on rigorously controlled anhydrous and anaerobic conditions, which are critical for the reproducibility of organometallic reactions.

Materials and Reagents

-

This compound

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

n-Butyllithium (1.6 M solution in hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

-

Catalyst Preparation (In Situ Neutralization):

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol).

-

Add anhydrous toluene (2 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (0.05 mmol, 1.0 equivalent) dropwise via syringe. The n-butyllithium deprotonates the ammonium salt to generate the free amine and lithium chloride, and also deprotonates the hydroxyl group.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Formation of the Zinc-Catalyst Complex:

-

To the catalyst solution at 0 °C, add diethylzinc (1.0 mmol, 2.0 equivalents relative to the aldehyde) dropwise.

-

Stir the resulting solution at 0 °C for an additional 30 minutes.

-

-

Aldehyde Addition and Reaction:

-

Slowly add a solution of freshly distilled benzaldehyde (0.5 mmol) in anhydrous toluene (1 mL) to the reaction mixture at 0 °C over 10 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenyl-1-propanol.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Caption: A streamlined workflow for the asymmetric ethylation of aldehydes.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound serves as a highly effective and reliable chiral ligand for the asymmetric addition of organozinc reagents to aldehydes. Its mechanism of action is well-understood, proceeding through a well-defined, chair-like transition state that ensures high levels of stereocontrol. The operational simplicity of the reaction, coupled with the high yields and enantioselectivities achievable for a broad range of substrates, underscores its value in both academic research and industrial applications. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, is paramount for the rational design of new synthetic strategies and the optimization of existing processes, ultimately enabling the efficient construction of complex chiral molecules.

References

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

-

Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

The Strategic Application of (1S,2S)-2-(Methylamino)cyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust strategy for the introduction of chirality in a predictable and controlled manner. This technical guide provides an in-depth exploration of (1S,2S)-2-(methylamino)cyclohexanol hydrochloride, a chiral 1,2-amino alcohol, and its role as a chiral auxiliary. While direct, peer-reviewed applications of this specific auxiliary are not extensively documented, this guide leverages the well-established principles and successful applications of structurally analogous chiral 1,2-amino alcohols to provide a comprehensive framework for its utilization. We will delve into its proposed mechanism of action, present exemplary protocols for key asymmetric transformations, and discuss the critical aspects of auxiliary attachment and removal. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, enabling them to harness the potential of this compound in the synthesis of complex, enantiomerically enriched molecules.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical challenge in modern drug development. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary imparts its chirality to the substrate, leading to the diastereoselective formation of a new stereocenter. Following the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, the recoverable auxiliary for reuse.

Among the various classes of chiral auxiliaries, 1,2-amino alcohols have emerged as particularly effective due to their ability to form rigid, chelated intermediates that provide a well-defined chiral environment.[2] Prominent examples such as Evans oxazolidinones and pseudoephedrine have demonstrated remarkable success in a wide range of asymmetric reactions, including alkylations, aldol reactions, and conjugate additions.[2][3] (1S,2S)-2-(Methylamino)cyclohexanol, as a member of this class, possesses the key structural features necessary for effective stereochemical control.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| Appearance | White crystalline solid |

| Stereochemistry | (1S,2S) |

The hydrochloride salt form enhances the stability and handling of this chiral amino alcohol. For applications in asymmetric synthesis, the free base, (1S,2S)-2-(methylamino)cyclohexanol, is typically liberated in situ or prior to its attachment to the substrate.

Proposed Mechanism of Action: Establishing a Chiral Environment

The efficacy of 1,2-amino alcohol chiral auxiliaries lies in their ability to form rigid cyclic structures with the substrate, most commonly an oxazolidinone or a related derivative when attached to a carboxylic acid. This rigid framework effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face.

In the case of (1S,2S)-2-(methylamino)cyclohexanol, it is proposed that upon attachment to a carboxylic acid derivative, it forms a bicyclic oxazolidinone. The cyclohexane ring adopts a stable chair conformation, and the substituents on the oxazolidinone ring project outwards, creating a distinct chiral pocket around the α-carbon of the original acid.

Caption: Proposed workflow for asymmetric synthesis using (1S,2S)-2-(methylamino)cyclohexanol.

Exemplary Applications in Asymmetric Synthesis

The following protocols are presented as illustrative examples of how this compound could be employed in key asymmetric transformations. These are based on well-established procedures for analogous and highly effective chiral 1,2-amino alcohol auxiliaries. It is crucial to note that these are representative protocols and will likely require optimization for this specific auxiliary.

Asymmetric Alkylation of a Propionate Derivative

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The following is a representative protocol for the alkylation of a propionyl imide derived from (1S,2S)-2-(methylamino)cyclohexanol.

Experimental Protocol:

Caption: A representative workflow for asymmetric alkylation.

Illustrative Data Based on Analogous Chiral Auxiliaries:

| Electrophile | Expected Diastereomeric Excess (de) | Expected Yield |

| Benzyl bromide | >95% | 80-90% |

| Methyl iodide | >95% | 75-85% |

| Allyl bromide | >90% | 70-80% |

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. The following is a representative protocol for a boron-mediated asymmetric aldol reaction.

Experimental Protocol:

Caption: A representative workflow for an asymmetric aldol reaction.

Illustrative Data Based on Analogous Chiral Auxiliaries:

| Aldehyde | Expected Diastereomeric Excess (de) | Expected Yield |

| Isobutyraldehyde | >98% | 85-95% |

| Benzaldehyde | >98% | 80-90% |

| Acetaldehyde | >95% | 75-85% |

Removal of the Chiral Auxiliary

A critical step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing cleavage of the auxiliary to reveal the desired product. For 1,2-amino alcohol-based auxiliaries, several mild and effective methods have been developed.

-

Hydrolysis: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a mixture of THF and water is a common method to hydrolyze the acyl-oxazolidinone to the corresponding carboxylic acid.[4]

-

Reductive Cleavage: The use of reducing agents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can directly convert the chiral imide to the corresponding primary alcohol.

-

Transesterification: Reaction with a titanium alkoxide or other Lewis acidic alcohol sources can yield the corresponding ester.

The choice of cleavage method will depend on the desired functional group in the final product and the compatibility of other functionalities within the molecule. In all cases, the (1S,2S)-2-(methylamino)cyclohexanol auxiliary is typically recovered and can be recycled.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chiral auxiliary for asymmetric synthesis. Based on the well-established success of structurally similar 1,2-amino alcohols, it is anticipated to be a highly effective stereodirecting group in a variety of carbon-carbon bond-forming reactions. This technical guide provides a foundational understanding of its proposed mechanism and offers exemplary protocols to guide its application in the laboratory.

For researchers and professionals in drug discovery and development, the exploration of novel chiral auxiliaries such as this compound is a valuable endeavor. Further experimental validation of its performance in various asymmetric transformations is warranted and is expected to confirm its utility as a powerful tool in the synthesis of enantiomerically pure molecules. The principles and protocols outlined herein provide a solid starting point for such investigations, paving the way for new and efficient synthetic routes to complex chiral targets.

References

- Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

- Ghosh, A. K., & Fidanze, S. (2000). Enantioselective synthesis of β-amino acids and esters from chiral N-acyloxazolidinones. Organic Letters, 2(16), 2405–2407.

- Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting diastereoselective cleavage of chiral oxazolidinone aldol adducts with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

- Myers, A. G., Yang, B. H., & Chen, H. (1994). A new and practical chiral auxiliary for asymmetric synthesis. Journal of the American Chemical Society, 116(20), 9361–9362.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. A Practical Approach to the Synthesis of Enantiomerically Pure β-Hydroxy Carboxylic Acids. The Journal of Organic Chemistry, 61(13), 4192–4193.

- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.

- Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75.

- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

Sources

A Guide to the Discovery and Significance of Chiral Amino Alcohols in Synthesis

Introduction: The "Chiral Revolution" and the Pivotal Role of Amino Alcohols

In the landscape of modern pharmaceutical and fine chemical synthesis, the concept of chirality is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, a principle that has driven a "chiral revolution" in drug design and development.[1] Enantiomerically pure compounds are often safer and more effective, necessitating synthetic methods that can selectively produce a single desired enantiomer.[2][3] At the heart of this revolution lies a remarkably versatile class of molecules: chiral amino alcohols.

These compounds, characterized by the presence of both an amine and an alcohol functional group attached to a chiral backbone, are indispensable tools in asymmetric synthesis.[2] Their significance stems from their ability to act as versatile chiral building blocks (synthons), chiral auxiliaries, and ligands for metal-catalyzed reactions, thereby enabling the construction of complex, stereochemically defined molecules.[4][5] Nature itself provides a rich and readily available source for these molecules through the chiral pool of amino acids, which can be chemically reduced to their corresponding amino alcohols.[4][6][7] This guide provides an in-depth exploration of the discovery, core principles, and practical applications of chiral amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals.

The Discovery and Pioneers: From Natural Alkaloids to Asymmetric Catalysis

The journey of chiral amino alcohols began not in the flasks of synthetic chemists, but in the extracts of medicinal plants. One of the earliest and most well-known examples is ephedrine, an alkaloid isolated from the Ephedra species. Its diastereomeric and enantiomeric forms were found to have distinct physiological effects, providing an early lesson in the importance of stereochemistry in biological systems.

The true potential of chiral amino alcohols in synthesis, however, was unlocked through the pioneering work in asymmetric catalysis. The realization that these molecules could be used to transfer their inherent chirality to new molecules marked a turning point. Scientists like K. Barry Sharpless demonstrated the power of chiral amino alcohol derivatives as ligands in metal-catalyzed reactions, such as the landmark Sharpless Asymmetric Epoxidation and Asymmetric Aminohydroxylation.[2] These methods provided reliable and highly enantioselective ways to introduce chirality into achiral molecules, forever changing the landscape of organic synthesis.

Core Synthetic Principles & Mechanistic Insights

Chiral amino alcohols exert their influence in asymmetric synthesis through several key mechanisms:

As Chiral Ligands in Metal-Catalyzed Reactions

The most widespread application of chiral amino alcohols is as ligands that coordinate to a metal center, creating a chiral catalytic complex.[4] This complex then acts as a chiral environment, directing the approach of reactants and favoring the formation of one enantiomer of the product.[4]

A prime example is the asymmetric reduction of ketones to chiral secondary alcohols.[4] In Asymmetric Transfer Hydrogenation (ATH), a ruthenium or rhodium catalyst, coordinated to a chiral amino alcohol-derived ligand, facilitates the transfer of a hydride from a hydrogen donor (like isopropanol) to the ketone.[2] The stereochemistry of the resulting alcohol is dictated by the specific enantiomer of the amino alcohol ligand used.

As Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, having imparted its chirality to the product. Chiral amino alcohols are excellent precursors for powerful auxiliaries, such as the Evans oxazolidinones. These auxiliaries control the alkylation of enolates with high diastereoselectivity, providing a reliable route to chiral carboxylic acid derivatives.

As Organocatalysts

More recently, chiral amino alcohols and their derivatives have been employed as metal-free organocatalysts.[8] In these systems, the amino and alcohol groups can act in a bifunctional manner, activating the substrates through hydrogen bonding and the formation of iminium or enamine intermediates.[8] This approach offers the advantages of being environmentally benign and avoiding contamination of the final product with trace metals.

Visualization of Key Concepts

To better illustrate the roles and synthesis of chiral amino alcohols, the following diagrams outline the logical relationships and a general experimental workflow.

Caption: Logical relationships of chiral amino alcohols in synthesis.

Caption: General workflow for synthesis and application.

Key Experimental Protocols & Methodologies

To provide a practical context, the following are detailed, field-tested protocols.

Protocol 1: Synthesis of L-Valinol from L-Valine via Metal Hydride Reduction

This protocol describes a classic and direct method for preparing a chiral amino alcohol from its corresponding amino acid.[7]

Objective: To synthesize L-Valinol by reducing the carboxylic acid group of L-Valine.

Materials:

-

L-Valine (1.0 mol, 117.1 g)

-

Lithium aluminum hydride (LiAlH₄) (1.0 mol, 38 g)

-

Anhydrous tetrahydrofuran (THF) (1.5 L)

-

2-liter, three-necked, round-bottomed flask

-

Mechanical stirrer, condenser, and dropping funnel

-

Ice bath

Procedure:

-

Equip the 2-liter flask with the stirrer, condenser, and dropping funnel. Charge the flask with LiAlH₄ (38 g) and 1 L of anhydrous THF.

-

Cool the stirred suspension in an ice bath.

-

Dissolve L-Valine (117.1 g) in 500 mL of anhydrous THF and add it to the dropping funnel.

-

Add the L-Valine solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 38 mL of water, 38 mL of 15% aqueous NaOH, and finally 114 mL of water.

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude L-Valinol.

-

Purify the product by vacuum distillation or recrystallization.

Self-Validation: The success of the reduction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the carboxylic acid C=O stretch). The enantiomeric purity of the final product can be confirmed by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Reduction of a Ketone using a Chiral Amino Alcohol-Derived Catalyst

This protocol illustrates the application of a chiral amino alcohol in an Asymmetric Transfer Hydrogenation (ATH) reaction.[4]

Objective: To asymmetrically reduce acetophenone to (S)-1-phenylethanol.

Materials:

-

(1S,2R)-(+)-Norephedrine-derived Ru(II) catalyst

-

Acetophenone

-

Isopropanol (hydrogen donor and solvent)

-

Base (e.g., KOH)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Ru(II) catalyst in isopropanol.

-

Add the base (KOH) and stir the mixture for a short period to activate the catalyst.

-

Add the substrate, acetophenone, to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 80 °C) and monitor its progress by Gas Chromatography (GC) or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography.

Data Presentation & Validation:

The effectiveness of this protocol is determined by the yield and the enantiomeric excess (e.e.) of the product. The e.e. is a measure of the stereoselectivity of the reaction and is typically determined by chiral GC or HPLC.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (% e.e.) |

| Ru(II)-Norephedrine | Acetophenone | (S)-1-phenylethanol | >95 | >98 |

Applications in Modern Drug Development

The impact of chiral amino alcohols on medicine is profound. They are integral to the synthesis of numerous life-saving drugs across various therapeutic areas.[1][2]

-

Beta-Blockers: The synthesis of beta-blockers, such as Propranolol, often involves the use of chiral amino alcohols to establish the correct stereochemistry at the carbinol center, which is crucial for their beta-adrenergic receptor blocking activity.[2]

-

Antivirals: Many antiviral agents, including those used to treat HIV, contain complex chiral structures. Chiral amino alcohols serve as key intermediates in the multi-step syntheses of these drugs.

-

Anticancer Agents: The side chain of the blockbuster anticancer drug Taxol (Paclitaxel) is a complex chiral amino alcohol derivative. Its synthesis was a major challenge, and efficient methods for its construction rely heavily on the principles of asymmetric synthesis, often employing chiral amino alcohols or their derivatives.[2]

-

Antibiotics: Certain classes of antibiotics, like 15-membered macrolides used for respiratory tract infections, utilize chiral amino alcohols as building blocks to construct their complex macrocyclic structures.[1]

Conclusion and Future Outlook

From their origins in natural products to their current status as indispensable tools in asymmetric synthesis, chiral amino alcohols have fundamentally reshaped the landscape of organic chemistry and drug development. Their versatility as ligands, auxiliaries, and organocatalysts provides chemists with a powerful and reliable means to control stereochemistry, enabling the efficient synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[2][4]

The future of this field is likely to see the development of even more sophisticated and efficient catalysts derived from novel amino alcohol scaffolds, including those with unique steric and electronic properties.[6] Furthermore, the integration of biocatalysis, using enzymes to perform stereoselective transformations, will continue to offer green and highly efficient alternatives for the synthesis of these vital compounds.[3] As the demand for enantiopure drugs continues to grow, the significance of chiral amino alcohols in the synthetic sciences is not only secured but poised for further expansion.

References

- BenchChem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis.

- BenchChem. discovery and synthesis of chiral amino alcohols.

- Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

- BenchChem. A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.

- Yang, Y., Wu, J. L., Zhang, S. Y., Liu, X., Sun, T., Zhao, Y., & Wang, L. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC - PubMed Central.

- Kagan, H. B., & R. B. N. (2018). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? New Journal of Chemistry (RSC Publishing).

- CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.

- Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwad, M., Tokiwad, S., Takeshitad, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing.

- NIH. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]

An In-depth Technical Guide to the Fundamental Chemical Properties of N-Methylcyclohexanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclohexanols